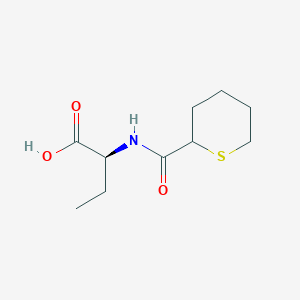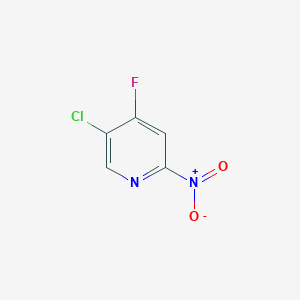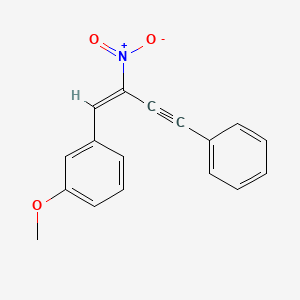
4-Chloro-8-methoxyquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-methoxyquinoline-3-carboxamide is a heterocyclic organic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorine atom at the 4th position, a methoxy group at the 8th position, and a carboxamide group at the 3rd position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxyquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloroquinoline and 8-methoxyquinoline.
Formation of 4-Chloro-8-methoxyquinoline: The two starting materials are subjected to a Friedländer reaction, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of Carboxamide Group: The resulting 4-chloro-8-methoxyquinoline is then reacted with a suitable amide source, such as ammonia or an amine, under appropriate conditions to introduce the carboxamide group at the 3rd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-8-methoxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced quinoline derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
4-Chloro-8-methoxyquinoline-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-8-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Modulate Receptors: It may interact with cellular receptors, such as G-protein coupled receptors (GPCRs), to modulate signaling pathways.
Induce Oxidative Stress: The compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.
Comparaison Avec Des Composés Similaires
4-Chloro-8-methoxyquinoline-3-carboxamide can be compared with other similar compounds, such as:
4-Chloro-8-methoxyquinoline-3-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: Similar structure but with an ester group instead of a carboxamide group.
3-Chloro-4-methoxyaniline: Similar structure but with an aniline group instead of a quinoline ring.
These comparisons highlight the unique functional groups and properties of this compound, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H9ClN2O2 |
|---|---|
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
4-chloro-8-methoxyquinoline-3-carboxamide |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-8-4-2-3-6-9(12)7(11(13)15)5-14-10(6)8/h2-5H,1H3,(H2,13,15) |
Clé InChI |
CARLCLBDWVVWPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C(C(=CN=C21)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


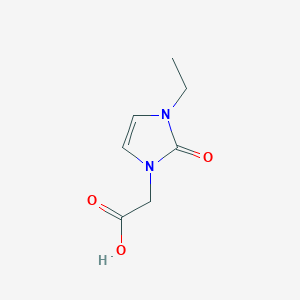


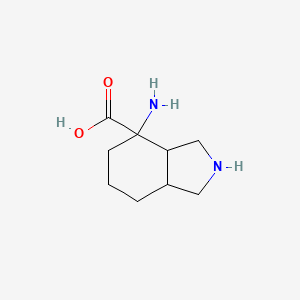
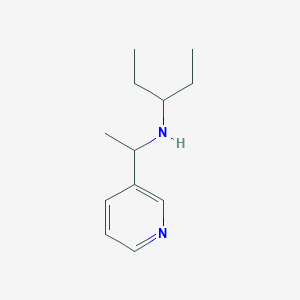
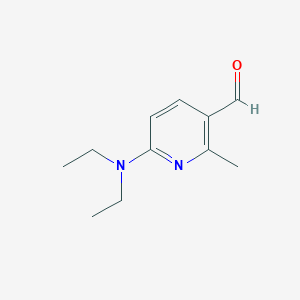
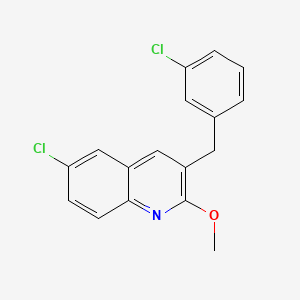
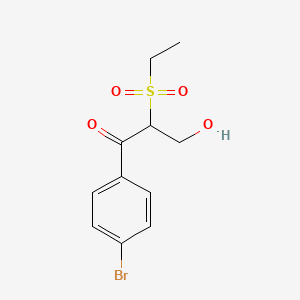
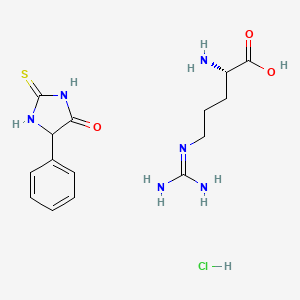
![4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one](/img/structure/B13024119.png)
![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13024123.png)
